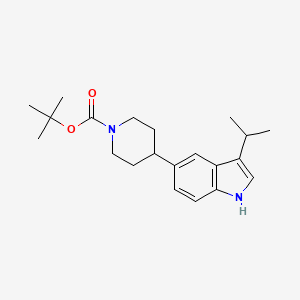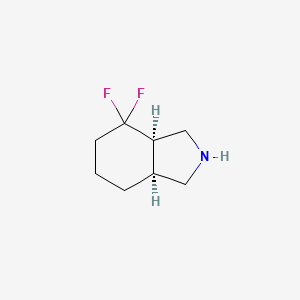
Rel-(3aR,7aS)-4,4-difluorooctahydro-1H-isoindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(3aR,7aS)-4,4-difluorooctahydro-1H-isoindole is a bicyclic nitrogen heterocycle Compounds of this nature are significant in various fields, including pharmaceuticals, due to their unique structural properties and biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3aR,7aS)-4,4-difluorooctahydro-1H-isoindole typically involves the reaction of cyclohexyl aziridine with dialkyl malonate. This reaction produces a trans-fused 3-alkylcarbonyl-octahydro-indol-2-one, which is then subjected to decarbonylation and conversion of the ketone to an optionally protected carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-(3aR,7aS)-4,4-difluorooctahydro-1H-isoindole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reducing agents are used to remove oxygen functionalities or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Rel-(3aR,7aS)-4,4-difluorooctahydro-1H-isoindole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Wirkmechanismus
The mechanism of action of Rel-(3aR,7aS)-4,4-difluorooctahydro-1H-isoindole involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Rel-(3aR,7aS)-4,4-difluorooctahydro-1H-isoindole can be compared with other similar compounds, such as:
(3aR,7aS)-rel-2-Boc-5-hydroxy-octahydro-2H-isoindole: This compound has a similar bicyclic structure but with different functional groups, leading to distinct chemical and biological properties.
(3aR,7aS)-rel-Hexahydro-1,3-isobenzofurandione: Another bicyclic compound with different substituents, used in various chemical and biological applications.
The uniqueness of this compound lies in its specific fluorine substitutions, which can significantly alter its reactivity and interactions compared to other similar compounds.
Eigenschaften
Molekularformel |
C8H13F2N |
|---|---|
Molekulargewicht |
161.19 g/mol |
IUPAC-Name |
(3aS,7aR)-7,7-difluoro-1,2,3,3a,4,5,6,7a-octahydroisoindole |
InChI |
InChI=1S/C8H13F2N/c9-8(10)3-1-2-6-4-11-5-7(6)8/h6-7,11H,1-5H2/t6-,7+/m1/s1 |
InChI-Schlüssel |
QMVPTWXGZCVQFG-RQJHMYQMSA-N |
Isomerische SMILES |
C1C[C@@H]2CNC[C@@H]2C(C1)(F)F |
Kanonische SMILES |
C1CC2CNCC2C(C1)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[(triphenyl-lambda5-phosphanylidene)amino]oxan-2-yl]methyl acetate](/img/structure/B12951813.png)
![Methyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.4]heptane-1-carboxylate](/img/structure/B12951824.png)


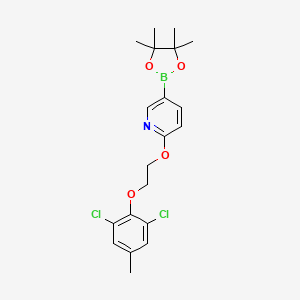
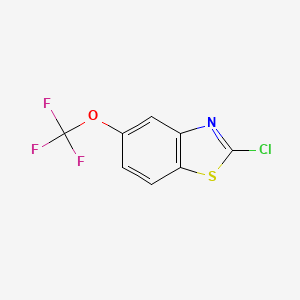
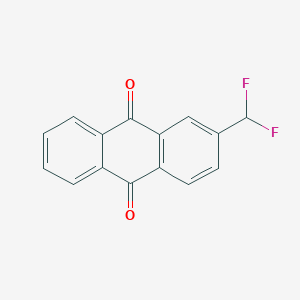
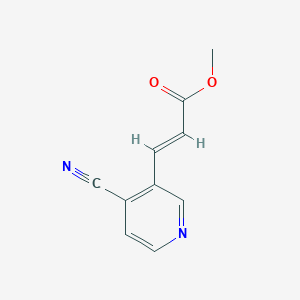

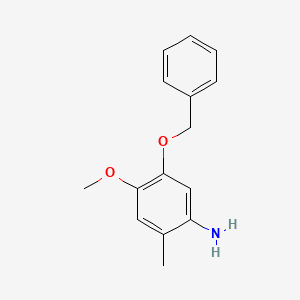
![Methyl 5-methylimidazo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B12951877.png)

![8-(2-Fluorobenzyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12951892.png)
